Phe-Thr-Pro-Arg-Leu-NH2

概要

説明

The compound Phe-Thr-Pro-Arg-Leu-NH2 is a pentapeptide consisting of the amino acids phenylalanine, threonine, proline, arginine, and leucine, with an amide group at the C-terminus

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Phe-Thr-Pro-Arg-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated using reagents like carbodiimides or uronium salts and then coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

化学反応の分析

Types of Reactions

Phe-Thr-Pro-Arg-Leu-NH2 can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the threonine and arginine residues.

Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT).

Substitution: Amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfone derivatives, while substitution can yield analogs with altered biological activity.

科学的研究の応用

Biochemical Applications

Neuropeptide Research

Phe-Thr-Pro-Arg-Leu-NH2 is structurally related to neuropeptides involved in various physiological processes. It has been used as a model compound to study the structure-function relationships of neuropeptides. For instance, its sequence shares similarities with FMRFamide-like peptides, which are known to play roles in neuroregulation and behavior in various organisms, including mollusks like Lymnaea stagnalis .

Peptide Synthesis

The synthesis of this compound has been achieved using solid-phase peptide synthesis (SPPS) techniques, yielding high purity and satisfactory yields. The methodology involves the use of Fmoc chemistry, which allows for precise control over the peptide assembly . This peptide serves as a valuable reference for optimizing synthetic strategies for other biologically active peptides.

Pharmacological Applications

Wound Healing

Research indicates that peptides similar to this compound can enhance corneal epithelial wound healing. For example, studies have demonstrated that combinations of substance P and related peptides can significantly stimulate epithelial migration and attachment to fibronectin matrices, aiding in wound closure . This suggests potential therapeutic uses for this compound in treating ocular surface disorders.

Insect Physiology

this compound has been investigated for its role in insect physiology, particularly in inducing pheromone production. Topical applications of similar peptides have shown effectiveness in penetrating insect cuticles and triggering physiological responses . This indicates potential applications in pest control and agricultural biotechnology.

Case Study 1: Corneal Epithelial Healing

A study demonstrated that the combination of Phe-Gly-Leu-Met-NH2 and IGF-1 significantly improved corneal epithelial wound healing compared to controls. The findings suggest that peptides like this compound may enhance healing processes through similar mechanisms .

Case Study 2: Insect Pheromone Induction

In experiments conducted on moths, the application of amphiphilic pseudopeptides resembling this compound resulted in increased pheromone production, showcasing its potential utility in agricultural pest management strategies .

作用機序

The mechanism of action of Phe-Thr-Pro-Arg-Leu-NH2 involves its interaction with specific molecular targets, such as receptors on cell surfaces. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways that result in various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

類似化合物との比較

Similar Compounds

Phe-Thr-Pro-Arg-Leu: A similar peptide without the C-terminal amide group.

Phe-Thr-Pro-Arg-Leu-OH: Another analog with a hydroxyl group at the C-terminus.

Phe-Thr-Pro-Arg-Leu-OMe: A methyl ester analog.

Uniqueness

Phe-Thr-Pro-Arg-Leu-NH2 is unique due to its specific sequence and the presence of the C-terminal amide group, which can influence its stability and biological activity. This peptide’s unique properties make it a valuable tool in various research and industrial applications.

生物活性

Phe-Thr-Pro-Arg-Leu-NH2 is a pentapeptide composed of the amino acids phenylalanine (Phe), threonine (Thr), proline (Pro), arginine (Arg), and leucine (Leu), with an amide group at the C-terminus. This compound has garnered attention for its diverse biological activities, including its role in cellular signaling, potential therapeutic applications, and its use in peptide synthesis studies.

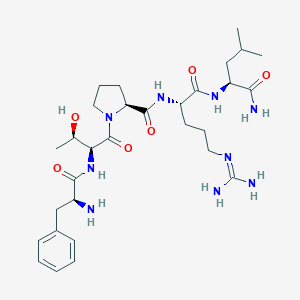

Chemical Structure

The structure of this compound can be represented as follows:

Synthesis Methods

The synthesis of this peptide typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a resin-bound peptide chain. Key steps in SPPS include:

- Coupling: Activation of amino acids using reagents such as carbodiimides.

- Deprotection: Removal of protecting groups to facilitate further coupling.

- Cleavage: Detachment of the completed peptide from the resin.

In industrial settings, automated synthesizers are often used to enhance efficiency and yield high-purity products through high-performance liquid chromatography (HPLC) .

This compound interacts with specific receptors on cell surfaces, triggering intracellular signaling pathways that lead to various biological effects. The precise mechanisms depend on the context in which the peptide is applied, including its concentration and the type of cells involved.

Therapeutic Potential

Research indicates that this pentapeptide exhibits several therapeutic properties:

- Antimicrobial Activity: Studies have demonstrated that this compound can inhibit bacterial growth, suggesting potential applications in treating infections .

- Anti-inflammatory Effects: The compound has shown promise in modulating inflammatory responses, making it a candidate for therapeutic interventions in inflammatory diseases .

Case Studies

-

Antimicrobial Activity Study:

A study evaluated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of growth for Gram-positive bacteria, highlighting its potential as a natural antibiotic . -

Inflammation Modulation:

In a model of acute inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines. This suggests its utility in developing anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

| Compound | C-Terminus | Biological Activity |

|---|---|---|

| This compound | Amide | Antimicrobial, anti-inflammatory |

| Phe-Thr-Pro-Arg-Leu | None | Limited activity |

| Phe-Thr-Pro-Arg-Leu-OH | Hydroxyl | Reduced stability |

| Phe-Thr-Pro-Arg-Leu-OMe | Methyl Ester | Altered biological activity |

The presence of the C-terminal amide group in this compound enhances its stability and biological activity compared to other analogs .

特性

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O6/c1-17(2)15-22(25(32)41)37-27(43)21(11-7-13-35-30(33)34)36-28(44)23-12-8-14-39(23)29(45)24(18(3)40)38-26(42)20(31)16-19-9-5-4-6-10-19/h4-6,9-10,17-18,20-24,40H,7-8,11-16,31H2,1-3H3,(H2,32,41)(H,36,44)(H,37,43)(H,38,42)(H4,33,34,35)/t18-,20+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKNDYISLPTEKG-RMCGQVEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H49N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585201 | |

| Record name | L-Phenylalanyl-L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104191-78-8 | |

| Record name | L-Phenylalanyl-L-threonyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。